

Synthesis and discovery of 3-Chloro-2-iodophenol

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Compound of Interest

Compound Name: **3-Chloro-2-iodophenol**

Cat. No.: **B1589992**

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An In-depth Technical Guide to the Synthesis and Discovery of **3-Chloro-2-iodophenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-iodophenol is a halogenated aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and iodine atoms ortho and meta to a hydroxyl group, renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, underlying reaction mechanisms, characterization, and applications, particularly within the pharmaceutical and agrochemical industries. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction and Significance

Halogenated phenols are a critical class of intermediates in organic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. Among these, **3-Chloro-2-iodophenol** (CAS No. 858854-82-7) has emerged as a valuable synthon. The presence of three distinct functional groups—a hydroxyl, a chloro, and an iodo group—on the benzene ring allows for a high degree of selective functionalization. The iodo group is particularly amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the

hydroxyl group can be readily etherified or esterified, and the chloro group can participate in nucleophilic substitution under specific conditions.

This trifecta of reactivity makes **3-Chloro-2-iodophenol** an essential intermediate for creating complex molecules, especially in the development of Active Pharmaceutical Ingredients (APIs) and novel agrochemicals where precise molecular tailoring is paramount for biological activity. [1] This guide delves into the primary synthetic pathways to this compound, offering a detailed, field-proven protocol and a mechanistic exploration of the core chemical transformations.

Physicochemical Properties of 3-Chloro-2-iodophenol

A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, storage, and application in synthesis. The key properties of **3-Chloro-2-iodophenol** are summarized below.

Property	Value	Source
CAS Number	858854-82-7	[2][3]
Molecular Formula	C ₆ H ₄ ClIO	[1][4]
Molecular Weight	254.45 g/mol	[1][4]
Appearance	Off-white to yellow solid	[4]
Melting Point	56 °C	[4]
Boiling Point	225.6 ± 20.0 °C (Predicted at 760 mmHg)	[1][4]
Density	2.087 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	7.55 ± 0.10 (Predicted)	[4]
Storage	2-8°C, protected from light, under inert gas	[1]

Synthesis of 3-Chloro-2-iodophenol

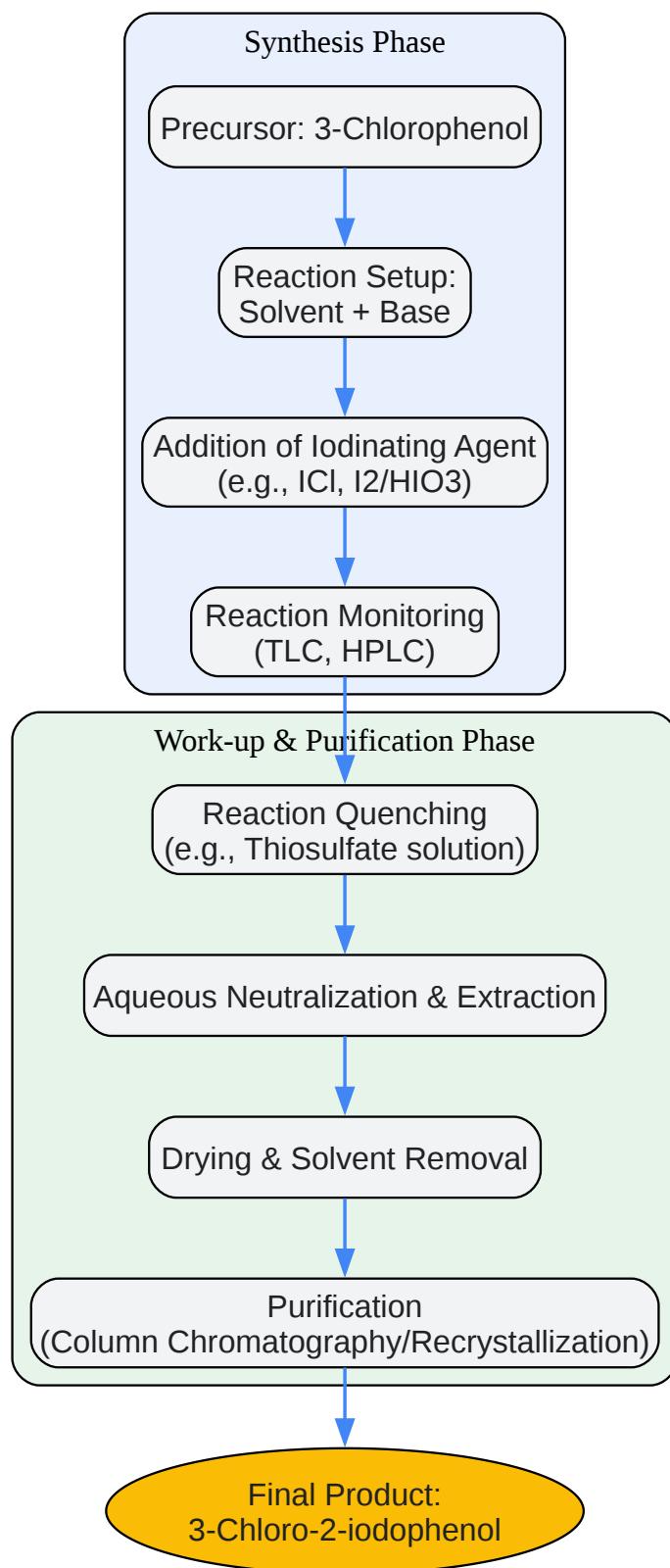
The synthesis of **3-Chloro-2-iodophenol** is most effectively achieved through the electrophilic iodination of 3-chlorophenol. The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. The chlorine atom is a deactivating group but is also an ortho, para-director. The directing effects of the hydroxyl group dominate, guiding the incoming electrophile.

Core Principle: Electrophilic Aromatic Substitution

The iodination of a phenol is a classic example of an electrophilic aromatic substitution reaction.^[5] The electron-rich aromatic ring, activated by the hydroxyl group, acts as a nucleophile, attacking an electrophilic iodine species. The reaction rate is significantly enhanced under basic conditions, which deprotonate the phenol to form the more strongly nucleophilic phenoxide ion.^{[5][6]} The substitution occurs preferentially at the positions ortho and para to the hydroxyl group. In the case of 3-chlorophenol, the para position (position 5) and one ortho position (position 2) are sterically accessible. The other ortho position (position 6) is also available. Regioselectivity is a key consideration in this synthesis.

Synthetic Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of **3-Chloro-2-iodophenol**.



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Caption: General workflow for the synthesis of **3-Chloro-2-iodophenol**.

Validated Experimental Protocol

While direct iodination of 3-chlorophenol is the conceptual basis, a reliable, multi-step synthesis yielding the target compound has been reported. This method proceeds via a carbamate intermediate, which is then hydrolyzed.

Step 1 & 2: Formation of 3-chloro-2-iodophenyl N,N-diethylcarbamate (Not detailed in provided search results) This precursor is typically synthesized from 3-chlorophenol through protection of the hydroxyl group as a diethylcarbamate, followed by directed ortho-metalation and subsequent iodination.

Step 3: Hydrolysis to **3-Chloro-2-iodophenol**[2]

- Reaction Setup: To a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate (57.0 g, 161 mmol) in ethanol (400 mL) at 25 °C, slowly add sodium hydroxide (32.0 g, 800 mmol).
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the reaction for completion (e.g., by TLC).
- Solvent Removal: Upon completion, cool the mixture and remove the ethanol solvent by distillation under reduced pressure.
- Initial Extraction: Dissolve the residue in water (400 mL) and extract with petroleum ether to remove non-polar impurities.
- Acidification and Product Extraction: Neutralize the aqueous phase with a 2N hydrochloric acid solution. The product, **3-chloro-2-iodophenol**, will precipitate or can be extracted with ethyl acetate.
- Washing and Drying: Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Final Isolation: Remove the organic solvent by distillation under reduced pressure to afford the target product, **3-chloro-2-iodophenol**. A quantitative yield (41.0 g) was reported for this step.[2]

Mechanistic Insights into Phenol Iodination

The iodination of phenols is a well-studied electrophilic aromatic substitution reaction. Several iodine-containing species can act as the electrophile, including molecular iodine (I_2), hypoiodous acid (HOI), the iodonium ion (I^+), or iodine monochloride (ICl).^{[6][7]} The effective iodinating species is often generated in situ.

The reaction rate is highly dependent on pH.^[6] In aqueous solutions, the rate of iodination increases significantly as the pH rises from 6.0 to 8.0, which strongly suggests that the phenolate ion, being more electron-rich than the undissociated phenol, is the active intermediate.^[6]

The mechanism proceeds via the formation of a resonance-stabilized intermediate, often called a sigma complex or arenium ion, after the nucleophilic attack of the phenolate on the iodine electrophile. Aromaticity is then restored through the loss of a proton.^[5]

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